Cas no 312313-04-5 (2-Chloro-5-hydroxybenzamide)

2-Chloro-5-hydroxybenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-5-hydroxybenzenecarboxamide
- 2-CHLORO-5-HYDROXYBENZAMIDE
- Benzamide, 2-chloro-5-hydroxy-
- ZWIJNHPNOWLALN-UHFFFAOYSA-N
- MB35104
- 2-Chloro-5-hydroxybenzamide
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- Inchi: 1S/C7H6ClNO2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,(H2,9,11)
- InChI Key: ZWIJNHPNOWLALN-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1C(N)=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- XLogP3: 1.2
- Topological Polar Surface Area: 63.3
2-Chloro-5-hydroxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732974-1g |
2-Chloro-5-hydroxybenzamide |
312313-04-5 | 98% | 1g |
¥4013.00 | 2024-08-02 | |
Alichem | A015001908-500mg |
2-Chloro-5-hydroxybenzamide |
312313-04-5 | 97% | 500mg |
$847.60 | 2023-09-02 | |
A2B Chem LLC | AI47200-5g |
2-Chloro-5-hydroxybenzamide |
312313-04-5 | 98% | 5g |
$1316.00 | 2024-04-20 | |
Alichem | A015001908-250mg |
2-Chloro-5-hydroxybenzamide |
312313-04-5 | 97% | 250mg |
$480.00 | 2023-09-02 | |
Alichem | A015001908-1g |
2-Chloro-5-hydroxybenzamide |
312313-04-5 | 97% | 1g |
$1564.50 | 2023-09-02 | |
A2B Chem LLC | AI47200-1g |
2-Chloro-5-hydroxybenzamide |
312313-04-5 | 98% | 1g |
$391.00 | 2024-04-20 | |
Crysdot LLC | CD12084860-5g |
2-Chloro-5-hydroxybenzamide |
312313-04-5 | 97% | 5g |
$564 | 2024-07-24 |
2-Chloro-5-hydroxybenzamide Related Literature
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
Additional information on 2-Chloro-5-hydroxybenzamide
Introduction to 2-Chloro-5-hydroxybenzamide (CAS No. 312313-04-5)
2-Chloro-5-hydroxybenzamide (CAS No. 312313-04-5) is a compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a chloro and a hydroxy substituent on the benzene ring, along with an amide functional group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
The chemical formula of 2-Chloro-5-hydroxybenzamide is C8H7ClNO2, and it has a molecular weight of approximately 176.59 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties make it suitable for various experimental protocols and analytical techniques.
In the realm of medicinal chemistry, 2-Chloro-5-hydroxybenzamide has been studied for its potential as a lead compound in drug discovery. Recent research has focused on its anti-inflammatory, antioxidant, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 2-Chloro-5-hydroxybenzamide exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that the compound could be a promising candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 2-Chloro-5-hydroxybenzamide has also shown potential as an antioxidant. A study published in the Oxidative Medicine and Cellular Longevity in 2020 demonstrated that the compound can effectively scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in the context of age-related diseases and neurodegenerative disorders where oxidative stress plays a significant role.
In the field of oncology, 2-Chloro-5-hydroxybenzamide has been investigated for its anti-cancer effects. Research published in the Cancer Letters in 2019 revealed that the compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and death.
The synthesis of 2-Chloro-5-hydroxybenzamide can be achieved through several routes, including the reaction of 2-chloro-5-hydroxybenzoic acid with ammonia or an amine derivative. The choice of synthetic method depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods that minimize waste and reduce energy consumption.
In addition to its biological activities, 2-Chloro-5-hydroxybenzamide has been used as a reference compound in analytical chemistry to develop new methods for detecting and quantifying similar compounds. For example, a study published in the Talanta in 2018 described a high-performance liquid chromatography (HPLC) method for the determination of 2-Chloro-5-hydroxybenzamide in pharmaceutical formulations with high accuracy and precision.
The safety profile of 2-Chloro-5-hydroxybenzamide is an important consideration for its potential use in therapeutic applications. Preclinical studies have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to evaluate its safety and efficacy in humans.
In conclusion, 2-Chloro-5-hydroxybenzamide (CAS No. 312313-04-5) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers multiple biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Ongoing research continues to explore its potential as a lead compound for drug development, making it an exciting area of study for scientists and researchers worldwide.
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